molecular formula C20H18ClNO4S B2750726 2-(4-chlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylpropanamide CAS No. 1798022-15-7

2-(4-chlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylpropanamide

Cat. No. B2750726
CAS RN: 1798022-15-7
M. Wt: 403.88
InChI Key: HDKQSHHDNCNPMO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H18ClNO4S and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research includes the synthesis of compounds with potential antiprotozoal activity. For instance, derivatives of furan compounds have been synthesized and evaluated for their activity against Trypanosoma rhodesiense, showing promising results at submilligram dosage levels (Das & Boykin, 1977).

Antimicrobial and Antifungal Properties

The compound and its derivatives have been synthesized and evaluated for antimicrobial and antifungal properties. Research demonstrates the synthesis of furan and thiophene derivatives with significant antimicrobial activity, highlighting their potential as novel antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Chemical Synthesis and Characterization

Studies also focus on the chemical synthesis and characterization of these compounds, exploring their potential applications in various fields. For example, the efficient multi-component synthesis of highly functionalized bifurans and thiophen-2-ylfurans highlights the compound's utility in synthetic organic chemistry (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Antioxidant Activity and Molecular Modeling

Research into the catalytic synthesis, ADMET, QSAR, and molecular modeling of novel chalcone derivatives, including those with the furan-2-carbonyl and thiophen-2-yl structure, has been conducted to assess their antioxidant activity. This highlights the compound's potential in developing therapeutic agents with antioxidant properties (Prabakaran, Manivarman, & Bharanidharan, 2021).

Thermodynamic Properties

The thermodynamic properties of derivatives in organic solvents have been studied, providing insight into their solubility, enthalpies of fusion, and mixing, which are crucial for their application in materials science (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-20(2,26-14-7-5-13(21)6-8-14)19(24)22-12-15-9-10-17(27-15)18(23)16-4-3-11-25-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKQSHHDNCNPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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